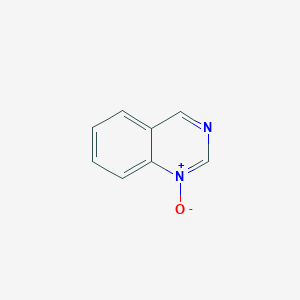
Quinazoline, 1-oxide (7CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 1-oxide (7CI,9CI) is an organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring. Quinazoline, 1-oxide is a derivative where one of the nitrogen atoms in the quinazoline ring is oxidized, resulting in the formation of an N-oxide group. This compound is of significant interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline, 1-oxide can be achieved through several methods. One common approach involves the oxidation of quinazoline using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or monoperphthalic acid . The reaction typically occurs under mild conditions, and the choice of oxidizing agent can influence the yield and purity of the product.
Industrial Production Methods: Industrial production of quinazoline, 1-oxide may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity, and the process may be carried out in continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Quinazoline, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinazoline dioxides.
Reduction: Reduction of the N-oxide group can regenerate the parent quinazoline compound.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of substituted quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, monoperphthalic acid.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products:
Oxidation: Quinazoline dioxides.
Reduction: Quinazoline.
Substitution: Substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Quinazoline, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of agrochemicals, dyes, and other functional materials
Wirkmechanismus
Quinazoline, 1-oxide can be compared with other similar compounds, such as:
Quinazoline: The parent compound without the N-oxide group.
Quinazolinone: A derivative with a carbonyl group at the 2-position.
Quinoxaline: A related compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness: Quinazoline, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and biological activity compared to its parent compound and other derivatives .
Vergleich Mit ähnlichen Verbindungen
- Quinazoline
- Quinazolinone
- Quinoxaline
Eigenschaften
CAS-Nummer |
54145-20-9 |
|---|---|
Molekularformel |
C8H6N2O |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
1-oxidoquinazolin-1-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-9-5-7-3-1-2-4-8(7)10/h1-6H |
InChI-Schlüssel |
NLHOVYMVGLRDPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NC=[N+]2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)
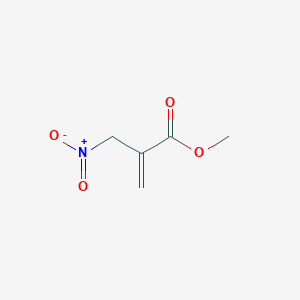


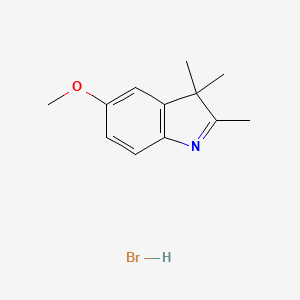
![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
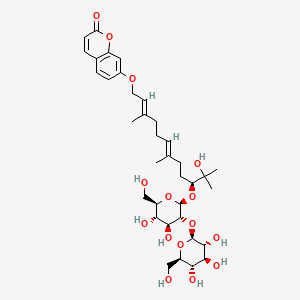
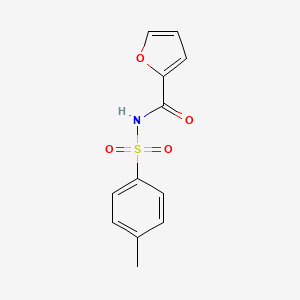
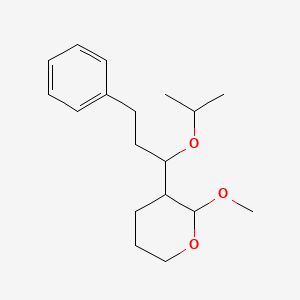

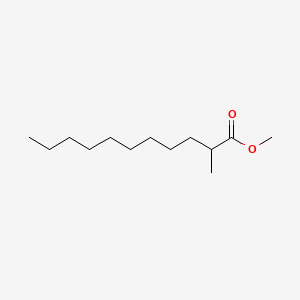
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)

